2-Ethoxyethyl chloroformate
Overview
Description
2-Ethoxyethyl chloroformate is a chloroformate compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 . It is used as an initiator in the synthesis of polymers .
Synthesis Analysis
The synthesis of 2-Ethoxyethyl chloroformate involves the reaction of pyridine in tetrahydrofuran. It has also been used in the synthesis of products arising from the trichloroethoxycarbonylation of fentanyl and acetylfentanyl in urine and plasma matrices .Molecular Structure Analysis
The molecular structure of 2-Ethoxyethyl chloroformate contains a total of 17 bonds. There are 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .Chemical Reactions Analysis
Chloroformates, including 2-Ethoxyethyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Physical And Chemical Properties Analysis
2-Ethoxyethyl chloroformate is a liquid at room temperature . It has a density of 1.1341 and a refractive index of 1.4169 .Scientific Research Applications
Polymerization Initiator
2-Ethoxyethyl chloroformate is utilized in the polymerization of various substances. For instance, polyfunctional chloroformates have been used for the polymerization of 2-phenyl-2-oxazoline and 2-methyl-2-oxazoline, leading to the creation of three-arm star polymers of 2-oxazolines (Dworak & Schulz, 1991).
Synthesis of Compounds with Antimicrobial Properties
Ethyl chloroformate/DMF mixture, related to 2-ethoxyethyl chloroformate, is used as a reagent in synthesizing thiazolo[5,4-d]pyrimidines, which have shown molluscicidal properties and potential activity against schistosomiasis (El-bayouki & Basyouni, 1988).
Role in Oxidation Reactions
In a study exploring the oxidation products of α-tocopherol, a reaction involving α-tocopherol and t-butyl hydroperoxide in chloroform led to the formation of various compounds, suggesting the involvement of chloroformate-related reactions in complex oxidation processes (Suarna & Southwell-keely, 1988).
Biologically Active Polymers
Ethyl chloroformate has been used to create insoluble antigen and antibody derivatives, indicating its potential in developing biologically active polymers for specific immunoadsorbent properties (Avrameas & Ternynck, 1967).
Chemical Intermediate in Polymerization
2-Ethoxyethyl chloroformate serves as an intermediate in synthesizing bis-(2-ethylhexyl) peroxydicarbonate (EHP), a highly active polymerization initiator, demonstrating its role in complex chemical syntheses (Qingxiang, 2010).
Facilitating Organic Synthesis
The compound is involved in the treatment of quinoline 1-oxide to form various derivatives, showcasing its utility in facilitating complex organic syntheses (Hamana, Hayashida & Honda, 1990).
Mechanism of Action
Target of Action
2-Ethoxyethyl chloroformate is primarily used as an initiator in the synthesis of polymers . Its primary targets are the monomers that are to be polymerized. It interacts with these monomers, facilitating their combination into long chains or networks, thus forming polymers .
Mode of Action
The compound acts by converting to the corresponding alcohol and acid chloride . This conversion simplifies the polymerization process, allowing the monomers to link together more easily and form polymers .
Biochemical Pathways
It is known that the compound plays a crucial role in the polymerization process, which involves a series of reactions leading to the formation of polymers .
Result of Action
The primary result of the action of 2-Ethoxyethyl chloroformate is the formation of polymers . These polymers can have a wide range of properties and uses, depending on the specific monomers used and the conditions under which the polymerization process is carried out .
Safety and Hazards
Future Directions
2-Ethoxyethyl chloroformate is used as an initiator in the synthesis of polymers . It simplifies the polymerization process by converting to the corresponding alcohol and acid chloride . Its future directions may involve further exploration of its use in polymer synthesis and other chemical reactions.
properties
IUPAC Name |
2-ethoxyethyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGFNOISJEFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211887 | |
Record name | 2-Ethoxyethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
628-64-8 | |
Record name | 2-Ethoxyethyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxyethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key chemical reaction that 2-Ethoxyethyl Chloroformate undergoes according to the research?
A1: The research abstract states that 2-Ethoxyethyl Chloroformate undergoes a rearrangement reaction, similar to ω-alkoxyalkyl-carbamoyl chlorides. [] This rearrangement results in the formation of 2-chloroethyl ethyl carbonate. [] This specific reaction suggests a potential pathway for the synthesis of carbonates from chloroformate derivatives.
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